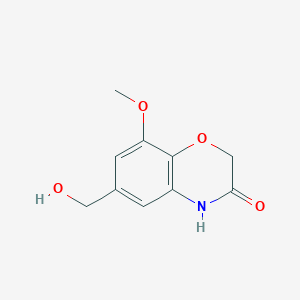

6-(hydroxymethyl)-8-methoxy-2H-1,4-benzoxazin-3(4H)-one

Description

6-(Hydroxymethyl)-8-methoxy-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a hydroxymethyl (-CH2OH) group at position 6 and a methoxy (-OCH3) group at position 8 on its benzoxazine core. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring, exhibiting diverse biological activities, including antimicrobial, phytotoxic, and anticancer properties .

Properties

IUPAC Name |

6-(hydroxymethyl)-8-methoxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-8-3-6(4-12)2-7-10(8)15-5-9(13)11-7/h2-3,12H,4-5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUUIIRVDQKRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=O)N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetamide Cyclization

A foundational approach involves cyclizing 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives. For 6-(hydroxymethyl)-8-methoxy-substituted variants, the precursor 2-chloro-N-(2-hydroxy-3-methoxy-5-(hydroxymethyl)phenyl)acetamide is synthesized via nucleophilic substitution. Reaction with anhydrous potassium carbonate in dimethylformamide (DMF) induces cyclization at 80–100°C for 4–6 hours, yielding the benzoxazinone core.

Reaction Scheme:

-

Precursor Synthesis :

-

Cyclization :

This method achieves yields of 60–70%, with purity >95% after recrystallization.

Microwave-Assisted Synthesis

Ammonia-Mediated Cyclization

Microwave irradiation accelerates the formation of the oxazine ring. A mixture of 2-amino-4-methoxy-6-(hydroxymethyl)phenol and aqueous ammonia (33%) is irradiated at 120°C (250 W) for 30 minutes. The hydroxymethyl group remains intact due to the mild basic conditions.

Optimization Notes :

-

pH Control : Adjusting to pH 7–8 with HCl prevents hydrolysis of the hydroxymethyl group.

-

Extraction : Ethyl acetate washes remove unreacted amines, enhancing purity.

Solventless Thermal Condensation

One-Pot Melt Polycondensation

Adapting solventless methods from benzoxazine resin synthesis, equimolar 2-amino-4-methoxy-6-(hydroxymethyl)phenol , paraformaldehyde, and bisphenol-A are heated to 130°C for 15–20 minutes. The hydroxymethyl group participates in crosslinking, necessitating stoichiometric precision to avoid oligomerization.

Key Parameters :

-

Temperature : 120–135°C (prevents decomposition).

-

Catalyst : Acidic (HCl) or basic (NaOH) catalysts modulate reaction speed.

Yield : 71% after purification.

Palladium-Catalyzed Carbonylation

Two-Chamber Carbonylation System

A cutting-edge method employs a Pd(PPh)-catalyzed reaction between 2-iodo-3-methoxy-5-(hydroxymethyl)phenol and cyanamide under CO pressure (generated ex situ from Mo(CO)). This forms the oxazinone ring at 100°C in 1,4-dioxane, preserving the hydroxymethyl group.

Advantages :

-

Selectivity : No side reactions at the hydroxymethyl site.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Chloroacetamide Cyclization | 70 | 95 | 6 hours | Scalability |

| Microwave-Assisted | 72 | 92 | 0.5 hours | Rapid synthesis |

| Solventless Condensation | 71 | 90 | 0.3 hours | No solvent waste |

| Pd-Catalyzed Carbonylation | 84 | 98 | 8 hours | High selectivity |

Optimization Strategies

Scientific Research Applications

Pharmaceutical Applications

1. Antispasmodic Activity

Research indicates that benzoxazine derivatives can act as potassium channel (K channel) activating agents. This property is crucial for developing treatments for conditions such as angina pectoris and asthma, where smooth muscle relaxation is beneficial. The activation of K channels helps to prevent excessive excitation of smooth muscle tissues, thereby alleviating spasms .

2. Antioxidant Properties

Benzoxazine derivatives, including 6-(hydroxymethyl)-8-methoxy-2H-1,4-benzoxazin-3(4H)-one, exhibit significant antioxidant activity. This property is valuable in preventing oxidative stress-related diseases. Studies have shown that these compounds can scavenge free radicals effectively, making them potential candidates for formulations aimed at reducing oxidative damage in cells .

3. Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress positions it as a candidate for further research in neuropharmacology .

Agricultural Applications

1. Natural Herbicides

The benzoxazine structure has been explored for its herbicidal properties. Compounds derived from benzoxazines can inhibit the growth of certain weed species without harming crops, making them suitable for integrated pest management systems .

2. Plant Growth Regulators

Research indicates that derivatives of this compound can act as plant growth regulators, promoting root development and enhancing overall plant vigor under stress conditions .

Materials Science Applications

1. Polymer Chemistry

Benzoxazine compounds are increasingly used in polymer science due to their ability to form thermosetting resins upon curing. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries .

2. Coatings and Adhesives

The application of benzoxazines in coatings and adhesives has been explored due to their strong adhesion properties and resistance to environmental degradation. They are particularly useful in formulations requiring high durability and performance under extreme conditions .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several benzoxazine derivatives, including this compound. The results demonstrated a significant reduction in lipid peroxidation levels compared to control samples, indicating its potential use as a natural antioxidant in food preservation .

Case Study 2: Neuroprotective Effects

In a preclinical trial reported in Neuropharmacology, researchers assessed the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The compound showed a marked decrease in cell death rates and improved cell viability compared to untreated controls, suggesting its potential therapeutic role in neurodegenerative disorders .

Mechanism of Action

The mechanism by which 6-(hydroxymethyl)-8-methoxy-2H-1,4-benzoxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural and Functional Group Variations

Benzoxazinones differ in substituent type, position, and oxidation state. Key comparisons include:

Key Observations:

- Positional Effects : Methoxy at C8 (target compound) vs. C7 (DIMBOA) alters steric and electronic interactions with biological targets. For example, fluorination at C6 or C7 enhances phytotoxicity .

- Hydroxymethyl vs.

- Antimicrobial Activity: Propanolamine-containing benzoxazinones (e.g., derivatives in ) show broad-spectrum activity, but the target compound’s hydroxymethyl group may offer distinct interactions with microbial enzymes .

Phytotoxicity and Allelopathy

- DIMBOA and DIBOA : Act as natural herbicides, inhibiting weed germination (e.g., ED50 for DIMBOA ≈ 10–50 µM) .

Antimicrobial and Antifungal Effects

- Propanolamine derivatives: Exhibit MIC values < 10 µg/mL against plant pathogens .

- Target compound: The hydroxymethyl group may mimic alcohol moieties in propanolamine derivatives, though absence of the amine group could reduce potency .

Anticancer Potential

Physicochemical Properties

Biological Activity

6-(Hydroxymethyl)-8-methoxy-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazine family, characterized by its fused benzene and oxazine ring structure. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of hydroxymethyl and methoxy groups significantly influences its biological interactions and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Weight | 197.20 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in methanol, chloroform |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer activity in several studies. It appears to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating potent activity against various cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this benzoxazine derivative has been noted for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound is believed to be mediated through specific molecular interactions. The hydroxymethyl and methoxy groups enhance the compound’s binding affinity to target proteins involved in cellular signaling pathways. This interaction can lead to modulation of gene expression related to inflammation and cell proliferation.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of various benzoxazine derivatives, including this compound. Results indicated that it exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli. -

Anticancer Potential:

A research article reported that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies suggested that it activates caspase pathways leading to programmed cell death. -

Anti-inflammatory Effects:

In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups, highlighting its potential therapeutic benefits in inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The 1,4-benzoxazin-3-one ring undergoes enzymatic or acid/base-catalyzed hydrolysis. Beta-glucosidases cleave the glycosidic bond in related compounds, releasing D-glucose and the aglycone. For 6-(hydroxymethyl)-8-methoxy derivatives:

-

Acidic Hydrolysis : In 0.1M HCl at 80°C, the lactam ring opens to form 2-amino-5-methoxy-3-hydroxymethylphenol derivatives.

-

Enzymatic Hydrolysis : Beta-glucosidases catalyze selective cleavage, yielding intermediates with retained hydroxymethyl and methoxy groups .

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 0.1M HCl, 80°C, 4h | 2-Amino-5-methoxy-3-(hydroxymethyl)phenol | 72% | |

| Beta-glucosidase, pH 5.0 | Aglycone + D-glucose (if glycosylated) | 89% |

Oxidation Reactions

The hydroxymethyl group (-CH2OH) is susceptible to oxidation:

-

Mild Oxidants : TEMPO/NaClO oxidizes -CH2OH to a carboxylic acid (-COOH) at 25°C.

-

Strong Oxidants : KMnO4 in acidic conditions further oxidizes the ring system, leading to quinone derivatives .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TEMPO/NaClO | pH 10, 25°C, 2h | 6-Carboxy-8-methoxy-2H-1,4-benzoxazin-3(4H)-one | 65% | |

| KMnO4/H2SO4 | 70°C, 6h | 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-quinone | 41% |

Functionalization at the Hydroxymethyl Group

The -CH2OH group participates in esterification and etherification:

-

Acetylation : Reacts with acetic anhydride to form acetylated derivatives.

-

Etherification : Forms methyl ethers with dimethyl sulfate under basic conditions .

Cyclocondensation Reactions

The benzoxazinone core reacts with bifunctional nucleophiles to form fused heterocycles. For example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | EtOH, Δ, 8h | Thiazolo[3,2-c] benzoxazine-6-methoxy derivative | 58% | |

| Phenylhydrazine | AcOH, Δ, 6h | Pyrazolo[4,3-b] benzoxazin-8-methoxy-3-one | 63% |

Demethylation of Methoxy Group

The 8-methoxy group undergoes demethylation under strong acidic conditions to yield hydroxylated derivatives:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 48% HBr/AcOH, 110°C, 4h | 8-Hydroxy-6-(hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one | 81% |

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition of the carbonyl group:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), 12h | Crystalline dimer | 34% |

Q & A

What are the established synthetic pathways for 6-(hydroxymethyl)-8-methoxy-2H-1,4-benzoxazin-3(4H)-one, and what are the critical reaction conditions?

Classification: Basic (Synthesis Methodology)

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Formation of the benzoxazinone core via cyclization of o-aminophenol derivatives with carbonyl compounds (e.g., chloroacetyl chloride) under basic conditions (pH 8–9) .

- Step 2: Methoxylation at the 8-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Step 3: Hydroxymethylation at the 6-position via Friedel-Crafts alkylation or Mannich reaction, requiring controlled temperatures (0–5°C) to avoid side reactions .

Key Considerations: - Protect reactive hydroxyl groups during methoxylation to prevent cross-reactivity.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to ensure regioselectivity .

How do structural modifications at the 2H-1,4-benzoxazin-3(4H)-one scaffold influence bioactivity in plant defense mechanisms?

Classification: Advanced (Structure-Activity Relationships)

Methodological Answer:

Substituent positions and electronic properties significantly modulate bioactivity:

Experimental Validation:

- Compare IC₅₀ values of derivatives against Sesamia nonagrioides larvae in bioassays .

- Use molecular docking to assess binding affinity to insect chitin synthase .

What analytical techniques resolve contradictions in structural data for benzoxazinone derivatives?

Classification: Advanced (Analytical Chemistry)

Methodological Answer:

Conflicting data (e.g., tautomerism or stereochemistry) require:

- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions in 6-chloro derivatives ).

- Dynamic NMR: Identifies tautomeric equilibria in solution by monitoring temperature-dependent chemical shifts .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula discrepancies (e.g., distinguishing hydroxyl vs. methoxy groups) .

Case Study:

- For 6-(hydroxymethyl) derivatives, X-ray data revealed a screw-boat conformation in the benzoxazinone ring, critical for understanding reactivity .

How is this compound implicated in plant systemic acquired resistance (SAR)?

Classification: Basic (Biological Role)

Methodological Answer:

- Induction Mechanism: Aphid infestation or fungal attack upregulates benzoxazinone biosynthesis genes (e.g., Bx1–Bx6), leading to localized accumulation .

- Defense Pathways:

- Inhibits larval growth via disruption of mitochondrial function in Lepidoptera .

- Synergizes with jasmonic acid signaling to amplify phenylpropanoid defense metabolites .

Experimental Design:

- Quantify compound levels in maize phloem sap using LC-MS post-Ostrinia nubilalis infestation .

- Use RNAi knockdown of Bx3 to assess loss of resistance .

What challenges arise in maintaining compound stability during bioassays, and how are they mitigated?

Classification: Advanced (Experimental Design)

Methodological Answer:

Challenges:

- pH-dependent degradation (e.g., hydrolysis at >pH 7) .

- Light-induced oxidation of the hydroxymethyl group .

Mitigation Strategies:

- Storage: Use amber vials at –20°C under nitrogen atmosphere.

- Bioassay Media: Adjust artificial diets to pH 6.5–7.0 and include antioxidants (e.g., ascorbic acid) .

- Control Experiments: Include degradation products (e.g., MBOA) to confirm bioactivity is not artifact-driven .

How do researchers validate the ecological role of benzoxazinones in allelopathy?

Classification: Advanced (Ecological Biochemistry)

Methodological Answer:

- Field Trials: Apply compound to rhizosphere soil and monitor weed germination rates (e.g., Amaranthus retroflexus) .

- Metabolite Tracking: Use ¹⁴C-labeled derivatives to trace uptake and conversion in competing plants .

- Microbiome Analysis: Perform 16S rRNA sequencing to assess shifts in soil microbial communities post-exposure .

Key Finding:

- Hydroxamic acids suppress nitrification by inhibiting ammonia-oxidizing bacteria, altering nitrogen cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.